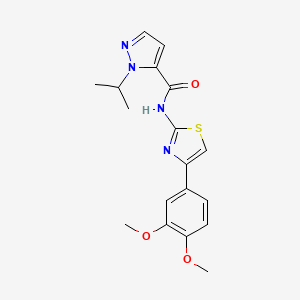

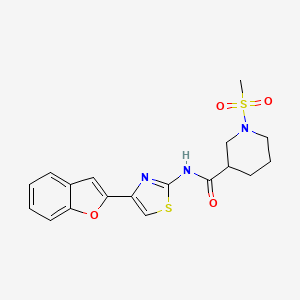

![molecular formula C18H16N2O2 B2516788 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole CAS No. 300569-46-4](/img/structure/B2516788.png)

2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the dimethoxyphenyl group suggests potential for varied biological activities and applications in material science.

Synthesis Analysis

The synthesis of related imidazole derivatives has been reported in several studies. For instance, a series of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were synthesized and characterized using various spectral techniques, including IR, 1H NMR, and 13C NMR . Another study reported the synthesis of 2-aryl-imidazo[4,5-d][1,2,3]triazoles, which, although structurally different, shares the imidazole core with the compound of interest . These syntheses typically involve multi-step reactions with careful selection of reagents and conditions to ensure the formation of the desired product.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction (XRD) analysis. For example, the structure of a phenanthro-imidazole crystal was elucidated, revealing a monoclinic crystal system with specific space group parameters . Similarly, the X-ray structure of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole was determined, showing an orthorhombic space group and highlighting important intermolecular interactions . These studies provide insights into the geometric parameters that can be compared with theoretical calculations, such as those performed using density functional theory (DFT).

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can be explored through various reactions. For instance, the synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones involved intermolecular condensation reactions . Another study reported the oxidation of indeno[1,2-d]imidazol-8(3H)-ones to yield imidazo[5,1-a]isoindole-1,5(9bH)-dione derivatives . These reactions demonstrate the versatility of imidazole derivatives in undergoing chemical transformations to yield novel compounds with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be quite diverse. For example, the reported molecule in one study was identified as a potential nonlinear optical (NLO) material due to its high μβ20 value . The stability and charge delocalization of these molecules were studied using Natural Bond Orbital (NBO) analysis, and the HOMO-LUMO energy gap calculations were used to predict reactivity . The molecular electrostatic potential (MEP) map was also studied to identify reactive sites . In another study, the electron reorganization energy was calculated to be low, suggesting the material's suitability as an electron transport material in OLED devices .

Case Studies

The antimicrobial activities of imidazole derivatives were investigated using molecular docking studies, which were compared with experimental results . Additionally, molecular docking was performed against anti-inflammatory drug targets, showing that the binding mode of the titled molecule was similar to known inhibitors . These case studies highlight the potential pharmacological importance of imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Sensing Applications

Studies have explored the photophysical properties of imidazo[2,1-a]isoindole derivatives, highlighting their potential in photophysical applications. For instance, research on the lactim–lactam tautomerism in isoindole fused imidazole systems through a four-member hydrogen bonded network provides insights into their photophysical characteristics. These properties are pivotal for applications in fluorescence sensing, where such compounds exhibit selective sensitivity to certain chemicals due to their photophysical behaviors (Ray, Pramanik, & Guchhait, 2014). Additionally, differential modulation of the lactim–lactam tautomerism process of an isoindole fused imidazole system in various micellar assemblies has been investigated for its effects on photophysical properties (Ray, Pramanik, & Guchhait, 2014).

Catalytic and Synthetic Applications

The synthesis of 5H-imidazo[2,1-a]isoindole compounds through copper(I)-catalyzed intramolecular direct C-arylation represents a significant advancement in the field of organic synthesis. This method offers a concise route to these heterofused compounds, demonstrating their potential in the development of complex organic molecules (Huang et al., 2013).

Material Science and Luminescence Sensing

Imidazole dicarboxylate-based lanthanide metal-organic frameworks exhibit luminescence sensing capabilities, particularly for benzaldehyde derivatives. Such frameworks leverage the unique structural features of 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole derivatives for potential applications in luminescence sensing and material sciences (Shi et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention .

Mode of Action

This compound interacts with the human dopamine receptor D2, binding with high affinity . This interaction occurs at the receptor’s allosteric binding site, involving several key amino acid residues . The binding of the compound to the receptor can influence the receptor’s activity, potentially leading to changes in cell signaling .

Biochemical Pathways

These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with the dopamine receptor D2 suggests it may influence dopaminergic signaling pathways .

Pharmacokinetics

In silico analysis of similar isoindoline compounds suggests they may have favorable pharmacokinetic properties . These properties include good binding energy, adherence to Lipinski’s rule of five, and low risk of toxicity .

Result of Action

Given its interaction with the dopamine receptor d2, it may influence neuronal signaling and potentially impact behaviors and physiological processes regulated by dopaminergic signaling .

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-21-16-8-7-12(9-17(16)22-2)15-11-20-10-13-5-3-4-6-14(13)18(20)19-15/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLVUEKKWVLCTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3CC4=CC=CC=C4C3=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

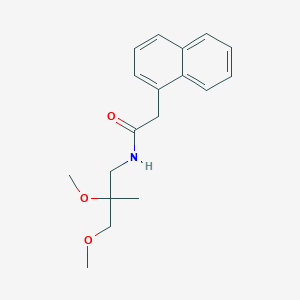

![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2516708.png)

![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2516711.png)

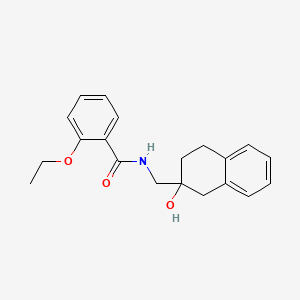

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2516714.png)

![N-cyclopentyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2516718.png)

![2-(3-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2516719.png)

![1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2516720.png)

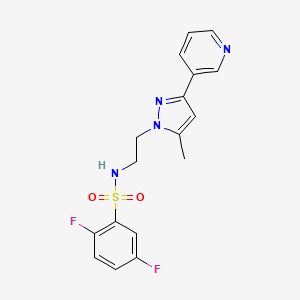

![N-[[4-(2,6-dimethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2516722.png)

![2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2516723.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)